2-Chloro-4-(3,4-difluorophenyl)benzoic acid
Overview
Description
2-Chloro-4-(3,4-difluorophenyl)benzoic acid, also known as 2-CDFBA, is an organic compound with a molecular formula of C8H5ClF2O2. It is a white crystalline solid with a melting point of 177 °C. 2-CDFBA is used as a reagent in organic synthesis and has been studied for its potential applications in various scientific fields.
Scientific Research Applications
Fluorescent Probes for Reactive Oxygen Species Detection
Researchers have developed novel fluorescent probes to detect highly reactive oxygen species (hROS), such as hydroxyl radicals and hypochlorite, using derivatives of benzoic acid. These probes can differentiate hROS from other reactive oxygen species, offering tools for studying the roles of hROS in biological and chemical applications (Setsukinai et al., 2003).
Halogen Bonds in Molecular Salts/Cocrystals
A study on 2-Chloro-4-nitrobenzoic acid and its molecular salts with pyridyl and benzoic acid derivatives has shown the importance of halogen bonds in crystal structures. These findings highlight the potential of utilizing halogen bonding for molecular engineering and design (Oruganti et al., 2017).
Green Enzymatic Synthesis Process
An enzymatic process for synthesizing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for Ticagrelor, demonstrates a green and efficient method for producing high-purity compounds. This approach highlights the application of benzoic acid derivatives in pharmaceutical synthesis (Guo et al., 2017).
Thermodynamic Study of Benzoic Acids
A thermodynamic study of benzoic acid and chlorobenzoic acids focuses on their phase behavior in aqueous and organic solutions. This research is essential for process design in pharmaceutical research, providing insight into the stability and solubility of these compounds (Reschke et al., 2016).
Anion Recognition by Benzoic Acid Derivatives
The study on 4-(N,N-dimethylamino)benzoic acid demonstrates its selective affinity for divalent anions, showcasing the potential of benzoic acid derivatives in anion recognition applications. This research provides a foundation for developing new sensors and recognition systems (Hou & Kobiro, 2006).
properties
IUPAC Name |
2-chloro-4-(3,4-difluorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-10-5-7(1-3-9(10)13(17)18)8-2-4-11(15)12(16)6-8/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJCVBACFLZVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)F)F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689618 | |
Record name | 3-Chloro-3',4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3,4-difluorophenyl)benzoic acid | |
CAS RN |
1261956-79-9 | |
Record name | 3-Chloro-3',4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60689618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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